2-[(2-Hydroxyethyl)methylamino]-1-phenyl-1-propanone
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Overview
Description
Alpha-[(2-Hydroxyethyl)methylamino]propiophenone: is an organic compound with the molecular formula C12H17NO2. It contains a total of 32 bonds, including 15 non-hydrogen bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ketone (aromatic), 1 tertiary amine (aliphatic), 1 hydroxyl group, and 1 primary alcohol . This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-[(2-Hydroxyethyl)methylamino]propiophenone typically involves the reaction of 2-hydroxyethylamine with propiophenone under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods: In industrial settings, the production of alpha-[(2-Hydroxyethyl)methylamino]propiophenone involves large-scale synthesis using advanced chemical reactors and equipment. The process is carefully monitored and controlled to ensure consistent quality and efficiency. The compound is produced in bulk quantities and undergoes rigorous quality control tests to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: Alpha-[(2-Hydroxyethyl)methylamino]propiophenone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used to oxidize the compound, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound, resulting in the formation of alcohols or amines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with modified functional groups .
Scientific Research Applications
Alpha-[(2-Hydroxyethyl)methylamino]propiophenone has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and as a reagent in various chemical reactions.
Biology: It is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: The compound is explored for its potential therapeutic properties and as a precursor for developing pharmaceutical agents.
Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of alpha-[(2-Hydroxyethyl)methylamino]propiophenone involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Alpha-[(2-Hydroxyethyl)methylamino]propiophenone can be compared with other similar compounds to highlight its uniqueness:
2-Hydroxyethylamine: This compound shares the hydroxyethylamine functional group but lacks the propiophenone moiety.
Propiophenone: This compound contains the propiophenone moiety but lacks the hydroxyethylamine group.
Alpha-[(2-Hydroxyethyl)methylamino]acetophenone: This compound is structurally similar but has an acetophenone moiety instead of a propiophenone moiety.
The unique combination of functional groups in alpha-[(2-Hydroxyethyl)methylamino]propiophenone imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
902267-47-4 |
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Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
2-[2-hydroxyethyl(methyl)amino]-1-phenylpropan-1-one |
InChI |
InChI=1S/C12H17NO2/c1-10(13(2)8-9-14)12(15)11-6-4-3-5-7-11/h3-7,10,14H,8-9H2,1-2H3 |
InChI Key |
XXUVIQYPOTWQCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)N(C)CCO |
Origin of Product |
United States |
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